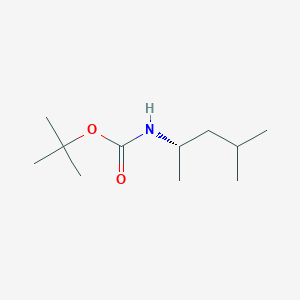

(S)-tert-Butyl (4-methylpentan-2-yl)carbamate

Descripción

(S)-tert-Butyl (4-methylpentan-2-yl)carbamate is a chiral carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to a branched alkyl chain with a stereogenic center at the carbamate nitrogen. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for introducing chiral amine functionalities. Its stereochemistry (S-configuration) is critical for enantioselective synthesis, particularly in drug development where chirality influences biological activity .

Propiedades

Fórmula molecular |

C11H23NO2 |

|---|---|

Peso molecular |

201.31 g/mol |

Nombre IUPAC |

tert-butyl N-[(2S)-4-methylpentan-2-yl]carbamate |

InChI |

InChI=1S/C11H23NO2/c1-8(2)7-9(3)12-10(13)14-11(4,5)6/h8-9H,7H2,1-6H3,(H,12,13)/t9-/m0/s1 |

Clave InChI |

SXUQFEPQZOVWBN-VIFPVBQESA-N |

SMILES isomérico |

C[C@@H](CC(C)C)NC(=O)OC(C)(C)C |

SMILES canónico |

CC(C)CC(C)NC(=O)OC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (4-methylpentan-2-yl)carbamate typically involves the reaction of (S)-4-methylpentan-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (S)-tert-Butyl (4-methylpentan-2-yl)carbamate follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The purification process involves distillation or recrystallization to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

(S)-tert-Butyl (4-methylpentan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

(S)-tert-Butyl (4-methylpentan-2-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-tert-Butyl (4-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect metabolic processes at the molecular level.

Comparación Con Compuestos Similares

Structural and Functional Analysis

Substituent Effects: Hydroxy vs. Methoxy Groups: Compounds with hydroxy groups (e.g., CAS 146514-31-0) exhibit higher polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media but increasing susceptibility to oxidation. In contrast, the methoxy group in (S)-tert-Butyl (1-(4-methoxypentyl)ethyl)carbamate improves metabolic stability and lipophilicity, favoring blood-brain barrier penetration in drug candidates . Branched vs.

Stereochemical Considerations :

- The S-configuration in the target compound may confer distinct biological activity compared to its R-isomer or racemic counterparts. For instance, enantiomers often exhibit differences in receptor binding or enzymatic interactions, as seen in chiral pharmaceuticals .

Stability and Reactivity :

- Hydroxy-containing analogs (e.g., CAS 179116-05-3) require careful handling due to oxidative sensitivity, necessitating storage under inert atmospheres. In contrast, the target compound’s methylpentan-2-yl chain likely enhances stability under ambient conditions .

Actividad Biológica

(S)-tert-Butyl (4-methylpentan-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its role as an enzyme inhibitor and its applications in drug development. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-tert-butyl (4-methylpentan-2-yl)carbamate is , with a molecular weight of approximately 199.31 g/mol. The structure includes a tert-butyl group, which enhances steric hindrance, and a carbamate functional group that is crucial for its biological interactions.

The biological activity of (S)-tert-butyl (4-methylpentan-2-yl)carbamate is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The carbamate moiety can undergo hydrolysis, leading to the formation of bioactive amines. This reaction is typical for compounds in this class and suggests potential as enzyme inhibitors.

- Cyclin-dependent Kinases (CDKs) : Similar compounds have shown promise as selective inhibitors of CDKs, which are vital for regulating the cell cycle and are often targeted in cancer therapies. The presence of sterically bulky groups like tert-butyl may enhance binding affinity to these targets, potentially improving therapeutic efficacy.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Neuroprotective Studies : Research has indicated that related compounds can prevent amyloid-beta peptide aggregation, which is implicated in Alzheimer's disease. In vitro studies demonstrated that these compounds could protect astrocytes from Aβ-induced toxicity by reducing inflammatory markers such as TNF-α .

- In Vivo Models : In animal models simulating Alzheimer's disease, compounds similar to (S)-tert-butyl (4-methylpentan-2-yl)carbamate showed reductions in amyloid plaque formation and improved cognitive function metrics compared to control groups . However, the bioavailability of these compounds in the brain remains a critical factor influencing their effectiveness.

- Antioxidant Activity : Studies have shown that (S)-tert-butyl (4-methylpentan-2-yl)carbamate can lower levels of malondialdehyde (MDA), a marker for oxidative stress, suggesting potential antioxidant properties .

Synthesis Pathways

The synthesis of (S)-tert-butyl (4-methylpentan-2-yl)carbamate typically involves several steps:

- Formation of the Carbamate : The reaction between an amine and a carbonyl compound under acidic conditions.

- Purification : Utilizing techniques such as recrystallization or chromatography to obtain high-purity product.

- Characterization : Employing NMR and mass spectrometry to confirm the structure and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.